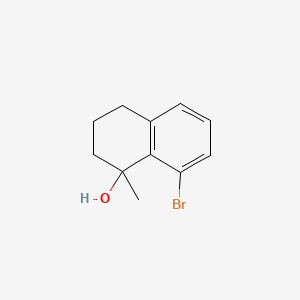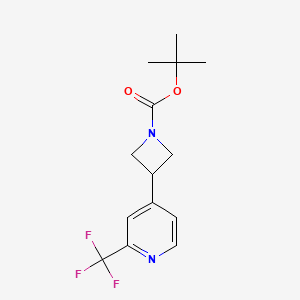
4-(Acetyloxy)-5-nitro-2-naphthalenecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is an organic compound with a complex structure It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as an ester, nitro, and acetyloxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester typically involves multiple steps. One common method includes the nitration of 2-naphthalenecarboxylic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester. The acetyloxy group can be introduced through acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 4-(amino)-5-nitro-, ethyl ester.
Reduction: 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-nitro-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-amino-, ethyl ester.
- 2-Naphthalenecarboxylic acid, 4-(hydroxy)-5-nitro-, ethyl ester.
Uniqueness
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5-nitro-, ethyl ester is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The combination of the acetyloxy, nitro, and ester groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
分子式 |
C15H13NO6 |
|---|---|
分子量 |
303.27 g/mol |
IUPAC名 |
ethyl 4-acetyloxy-5-nitronaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-3-21-15(18)11-7-10-5-4-6-12(16(19)20)14(10)13(8-11)22-9(2)17/h4-8H,3H2,1-2H3 |
InChIキー |
GEBNEMQCTUUEMG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2[N+](=O)[O-])OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)


![n-[2-(3-Chlorophenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13936878.png)






![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)
